molecular formula C15H22O3 B12427463 11alpha,13-Dihydroivalin

11alpha,13-Dihydroivalin

Cat. No.: B12427463
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-MRMQSMEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 11alpha,13-Dihydroivalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

11alpha,13-Dihydroivalin has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 11alpha,13-Dihydroivalin is unique due to its specific binding affinity to bacterial DNA gyrase and topoisomerase IV, which distinguishes it from other similar compounds. Its dual antibacterial and cytotoxic properties make it a versatile compound for various research applications .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(8aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9?,10?,11?,12?,13?,15-/m1/s1

InChI Key

FPEGOJNBPHXMRU-MRMQSMEPSA-N

Isomeric SMILES

CC1C2CC3C(=C)CC(C[C@@]3(CC2OC1=O)C)O

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O

Origin of Product

United States

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